molecular formula C17H20N2O2S2 B2923159 2-(methylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide CAS No. 1210897-93-0

2-(methylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide

Cat. No. B2923159
CAS RN: 1210897-93-0
M. Wt: 348.48
InChI Key: NGKGZQBLRVGCER-UHFFFAOYSA-N
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Description

2-(methylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

Substrate Specificity and Enzymatic Activity

Nicotinamide derivatives, including 2-(methylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide, have been studied for their interaction with enzymes like nicotinamide methyltransferase (NNMT). This enzyme, isolated from porcine liver, shows activity with a range of substrates, including nicotinamide and its analogs, and plays a role in detoxifying various compounds in vivo. This could have implications for understanding the enzyme's function in detoxification pathways and its potential role in modifying the toxicities of certain substances (Alston & Abeles, 1988).

Metabolic Pathways and Excretion

Research has explored the correlation between nicotinamide intake and the excretion of its metabolites, including derivatives similar to 2-(methylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide. Understanding the metabolic pathways and excretion profiles of these compounds can be crucial in evaluating their impact on human health and their role in various physiological processes (Shibata & Matsuo, 1989).

Corrosion Inhibition

Nicotinamide derivatives have applications in corrosion inhibition. Research on similar compounds has demonstrated their effectiveness in inhibiting corrosion on materials like mild steel in acidic environments. This has implications for industrial applications, where these compounds could be used to protect materials from corrosive damage (Chakravarthy, Mohana, & Kumar, 2014).

Kinetics and Inhibition Studies

The study of nicotinamidase from Mycobacterium tuberculosis has involved compounds similar to 2-(methylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide. Understanding the kinetics and inhibition of this enzyme can lead to insights into the treatment of diseases like tuberculosis and the potential development of new therapeutic agents (Seiner, Hegde, & Blanchard, 2010).

Fungicidal Applications

Nicotinamide derivatives have been investigated for their fungicidal activity, particularly in the context of agricultural applications. Compounds similar to 2-(methylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide have shown promising results in controlling plant diseases, offering potential as new fungicide candidates (Wu et al., 2022).

properties

IUPAC Name

2-methylsulfanyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c1-22-16-13(4-2-8-18-16)15(20)19-12-17(6-9-21-10-7-17)14-5-3-11-23-14/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKGZQBLRVGCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide

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